![molecular formula C26H24N4O2 B1574425 TAS-119](/img/no-structure.png)
TAS-119
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
TAS-119, also known as TAS-2104, is an orally bioavailable inhibitor of the serine/threonine protein kinase aurora A, with potential antimitotic and antineoplastic activities. Upon intravenous administration, aurora A kinase inhibitor TAS-119 binds to and inhibits aurora A kinase, which may result in disruption of the assembly of the mitotic spindle apparatus, disruption of chromosome segregation, inhibition of cell division and the induction of apoptosis in cells overexpressing aurora A kinase. Aurora A kinase localizes to the spindle poles and to spindle microtubules during mitosis; it plays an essential role in the regulation of spindle assembly.
Scientific Research Applications
Aurora A Inhibitor TAS-119 and Taxanes
TAS-119, as a novel orally active Aurora kinase A inhibitor, has been identified for clinical testing in combination with taxanes. It enhances cell growth inhibition in various human cancer cell lines, including those resistant to paclitaxel, without affecting normal lung diploid fibroblast cell lines. In vivo studies showed that TAS-119 boosts the antitumor efficacy of taxanes like paclitaxel and docetaxel in multiple models, suggesting potential for optimized combination therapy regimens (Sootome et al., 2020).
TAS-119 and Gene Abnormalities
Research indicates that certain gene abnormalities, such as Myc amplification and/or CTNNB1 mutation, are predictive markers for TAS-119 sensitivity as a single agent. TAS-119 down-regulates Myc protein expression in neuroblastoma cell lines, offering insights into its mechanism of growth inhibition. The compound's antitumor efficacy as monotherapy is being evaluated in clinical trials (Denmeade et al., 2014).
TAS-119 as an Aurora A and TRK Inhibitor
TAS-119 exhibits a strong inhibitory effect against Aurora A and tropomyosin receptor kinase (TRK)A, B, and C. It shows potent antitumor activity in cancer cell lines and xenograft models with MYC family amplification and CTNNB1 mutation. This highlights TAS-119's potential as an anticancer drug for patients with these specific genetic mutations (Miura et al., 2021).
TAS-119 in Clinical Development
A first-in-human phase 1 study of TAS-119 in patients with advanced solid tumors showed a favorable and distinct safety profile compared to other Aurora A inhibitors. The study's findings provided critical insights into the drug's clinical development and potential therapeutic applications (Robbrecht et al., 2020).
properties
Product Name |
TAS-119 |
---|---|
Molecular Formula |
C26H24N4O2 |
Appearance |
Solid powder |
synonyms |
TAS-119; TAS 119; TAS119; TAS-2104; TAS 2104; TAS2104.; Unknown |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.